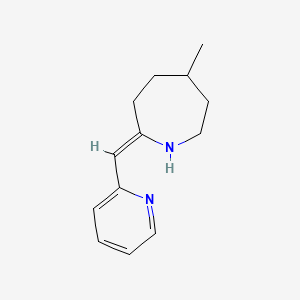
5-Methyl-2-(pyridin-2-ylmethylene)azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-(pyridin-2-ylmethylene)azepane is a heterocyclic compound that features a seven-membered azepane ring with a methyl group at the 5-position and a pyridin-2-ylmethylene substituent at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(pyridin-2-ylmethylene)azepane can be achieved through a multi-step process involving the formation of the azepane ring followed by the introduction of the pyridin-2-ylmethylene group. One common method involves the use of palladium-catalyzed decarboxylation reactions. For example, a Pd/LA-catalyzed decarboxylation enabled exclusive [5 + 2] annulation toward N-aryl azepanes . This reaction proceeds smoothly under mild conditions with ample reaction scope and carbon dioxide as the byproduct.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(pyridin-2-ylmethylene)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridin-2-ylmethylene group to a pyridylmethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring and the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced pyridylmethyl derivatives, and various substituted azepane and pyridine derivatives.
Scientific Research Applications
5-Methyl-2-(pyridin-2-ylmethylene)azepane has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its possible analgesic and anticancer properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(pyridin-2-ylmethylene)azepane involves its interaction with molecular targets such as enzymes and receptors. The pyridin-2-ylmethylene group can participate in π-π stacking interactions and hydrogen bonding, while the azepane ring can provide steric bulk and conformational flexibility. These interactions can modulate the activity of biological targets, leading to various pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound without the pyridin-2-ylmethylene group.
N-Methylazepane: An azepane derivative with a methyl group at the nitrogen atom.
2-(Pyridin-2-ylmethylene)azepane: Similar structure but without the methyl group at the 5-position.
Uniqueness
5-Methyl-2-(pyridin-2-ylmethylene)azepane is unique due to the presence of both the methyl group and the pyridin-2-ylmethylene group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
(2Z)-5-methyl-2-(pyridin-2-ylmethylidene)azepane |
InChI |
InChI=1S/C13H18N2/c1-11-5-6-13(15-9-7-11)10-12-4-2-3-8-14-12/h2-4,8,10-11,15H,5-7,9H2,1H3/b13-10- |
InChI Key |
RLGFQVQMTLGJSY-RAXLEYEMSA-N |
Isomeric SMILES |
CC1CC/C(=C/C2=CC=CC=N2)/NCC1 |
Canonical SMILES |
CC1CCC(=CC2=CC=CC=N2)NCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















